2-(2,2-Difluorocyclopropyl)oxyethanamine;hydrochloride

Description

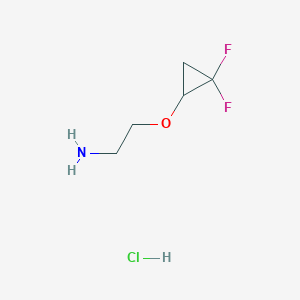

2-(2,2-Difluorocyclopropyl)oxyethanamine hydrochloride is a fluorinated cyclopropylamine derivative characterized by a cyclopropane ring substituted with two fluorine atoms and an ethanamine group linked via an oxygen atom. Its molecular formula is C₅H₉F₂N·HCl (molecular weight: 169.6 g/mol), with structural identifiers including SMILES C1C(C1(F)F)OCCN and InChIKey JFMDNCKAFKFJTR-UHFFFAOYSA-N . The compound is primarily used as an intermediate in synthesizing bioactive molecules, particularly antibacterial quinolone derivatives (e.g., compounds with activity against Staphylococcus aureus and Escherichia coli) . Its unique fluorinated cyclopropane moiety enhances metabolic stability and binding affinity in target proteins, making it valuable in medicinal chemistry .

Properties

IUPAC Name |

2-(2,2-difluorocyclopropyl)oxyethanamine;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9F2NO.ClH/c6-5(7)3-4(5)9-2-1-8;/h4H,1-3,8H2;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QHIUDMDLPZJUHB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C1(F)F)OCCN.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10ClF2NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

173.59 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 2-(2,2-Difluorocyclopropyl)oxyethanamine;hydrochloride involves several steps. The synthetic route typically starts with the preparation of the cyclopropyl ring, followed by the introduction of the difluoro groups. The final step involves the formation of the hydrochloride salt. Industrial production methods often involve optimizing reaction conditions to maximize yield and purity. Specific details on the reaction conditions and reagents used are proprietary and may vary depending on the manufacturer .

Chemical Reactions Analysis

2-(2,2-Difluorocyclopropyl)oxyethanamine;hydrochloride undergoes various chemical reactions, including:

Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

Substitution: This compound can undergo nucleophilic substitution reactions, where the difluoro groups can be replaced by other nucleophiles under appropriate conditions.

The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

Chemistry

This compound serves as a crucial building block in organic synthesis, allowing researchers to create more complex molecules. It is particularly useful in the development of new chemical entities with potential therapeutic effects.

Biology

In biological research, 2-(2,2-Difluorocyclopropyl)oxyethanamine;hydrochloride is utilized to investigate its effects on various biological systems. Preliminary studies suggest that it may influence neurotransmitter systems and modulate biological pathways.

Medicine

The compound shows promise in therapeutic applications, particularly in the treatment of neurological disorders and cancer. Its mechanism of action involves interactions with specific molecular targets that could lead to significant pharmacological effects.

Industry

In industrial applications, this compound is being explored for its potential in the development of new materials and chemical processes. Its unique properties may enhance the performance of certain industrial chemicals.

| Activity | Effect | Reference |

|---|---|---|

| Antipsychotic Potential | Modulation of serotonin receptors | |

| Neurotransmitter Interaction | Agonistic effects on central nervous system | |

| Cancer Cell Inhibition | Potential anti-tumor activity |

Antipsychotic Effects

A study focused on N-substituted cyclopropylmethylamines highlighted their selective action at serotonin receptors. Among these compounds, some exhibited significant antipsychotic-like effects in animal models, indicating that structural modifications could enhance therapeutic profiles.

Cancer Research

Research into compounds with similar frameworks has demonstrated broad-spectrum activity against various cancer cell lines. For instance, derivatives have shown the ability to inhibit tumor growth in rodent models, suggesting potential utility in cancer therapy.

Neuropharmacology

Investigations into the pharmacological effects of difluoromethylated cyclopropylamines reveal their potential as tools for studying central nervous system disorders. Their unique binding characteristics may lead to the development of new treatments for conditions such as depression and anxiety.

Mechanism of Action

The mechanism of action of 2-(2,2-Difluorocyclopropyl)oxyethanamine;hydrochloride involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to the observed effects. The exact molecular targets and pathways involved are subjects of ongoing research .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural, synthetic, and functional differences between 2-(2,2-difluorocyclopropyl)oxyethanamine hydrochloride and analogous cyclopropylamine derivatives:

Structural and Functional Differences

Fluorination vs.

Aromatic vs. Aliphatic Amines : Aniline derivatives (e.g., 4-(2,2-difluorocyclopropyl)aniline HCl) may exhibit stronger π-π stacking interactions in biological systems but lack the ether oxygen’s polarity, reducing solubility compared to the target compound .

Hazards and Stability

- Toxicity : Most fluorinated cyclopropylamines lack comprehensive toxicological data. Precautionary measures (e.g., avoiding inhalation, skin contact) are recommended .

- Stability : Derivatives like (2-2-difluorocyclopropyl)methanamine HCl face synthesis challenges, leading to discontinuation, whereas the target compound remains stable under standard storage conditions .

Biological Activity

2-(2,2-Difluorocyclopropyl)oxyethanamine; hydrochloride is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

The compound is characterized by the following chemical structure:

- Molecular Formula : C₅H₈F₂N·HCl

- Molecular Weight : 157.58 g/mol

- IUPAC Name : 2-(2,2-Difluorocyclopropyl)oxyethanamine; hydrochloride

Research indicates that 2-(2,2-Difluorocyclopropyl)oxyethanamine; hydrochloride may act through several biological pathways:

- Cytokine Modulation : The compound has shown potential in modulating cytokine production, which is crucial in inflammatory responses. It may inhibit specific kinases involved in cytokine signaling, particularly targeting tyrosine kinase 2 (Tyk2) .

- Neuroprotective Effects : Studies suggest that this compound may exert neuroprotective effects by suppressing microglial activation and reducing oxidative stress in neuronal cells. This mechanism is particularly relevant in models of ischemia/reperfusion injury .

Biological Activity

The biological activity of 2-(2,2-Difluorocyclopropyl)oxyethanamine; hydrochloride can be summarized as follows:

Case Studies and Research Findings

Several studies have explored the effects of this compound on various biological systems:

- Neuroprotective Study : A study conducted on rodent models demonstrated that treatment with 2-(2,2-Difluorocyclopropyl)oxyethanamine; hydrochloride significantly reduced neurological deficits and brain edema following induced ischemic injury. The compound was found to suppress apoptosis and inflammation associated with ischemia/reperfusion injury .

- Autoimmune Disease Model : In a model of rheumatoid arthritis, this compound exhibited significant inhibition of joint inflammation and damage. This effect was attributed to its ability to modulate Tyk2 activity, leading to decreased levels of inflammatory cytokines .

- Cytokine Profiling : Analysis of cytokine levels in treated versus untreated groups revealed a marked reduction in TNF-alpha and IL-6 levels in subjects administered the compound, suggesting its role as an effective immunomodulator .

Q & A

Q. Basic Research Focus

- Storage : Keep at −20°C in airtight, light-resistant containers to prevent HCl loss and cyclopropane ring oxidation .

- Solubility : Use polar aprotic solvents (e.g., DMSO, acetonitrile) for stock solutions; avoid aqueous buffers unless pH-adjusted .

- Safety : Follow OSHA guidelines for amine-hydrochloride handling, including fume hood use and PPE (gloves, lab coats) .

How does the compound’s logP value compare to related fluorinated ethanamines, and what implications does this have for pharmacokinetics?

Q. Advanced Research Focus

- Computational estimation : Use software like MarvinSuite to predict logP (e.g., ~1.2 for this compound vs. 0.8 for non-fluorinated analogs) .

- In vitro permeability assays : Employ Caco-2 cell monolayers to correlate logP with intestinal absorption .

- Pharmacokinetic modeling : Adjust clearance rates based on fluorination’s impact on metabolic enzymes (e.g., CYP450 interactions) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.